molecular formula C21H23F2NOS2 B2572871 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034576-25-3

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2572871
CAS RN: 2034576-25-3
M. Wt: 407.54
InChI Key: IXANCHHGJJTXLL-UHFFFAOYSA-N
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Description

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H23F2NOS2 and its molecular weight is 407.54. The purity is usually 95%.
BenchChem offers high-quality (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds related to the specified chemical structure have been synthesized and characterized, employing techniques like UV, IR, NMR, and mass spectrometry. These studies focus on structural optimization, theoretical vibrational spectra interpretation using density functional theory calculations, and analyzing structural changes due to electron withdrawing group substitution. Such research provides insights into the molecular structure and properties of these compounds (Shahana & Yardily, 2020).

Molecular Docking Studies

  • Molecular docking studies are carried out to understand the antibacterial activity of compounds similar to the specified chemical. This involves using software like Hex 8.0 to simulate the interaction between the compound and target proteins, providing valuable insights into potential therapeutic applications (Shahana & Yardily, 2020).

Anti-Mycobacterial Agents

  • Research into similar compounds has shown that certain derivatives can function as anti-mycobacterial agents. This includes studies on the synthesis of phenyl cyclopropyl methanones and their efficacy against M. tuberculosis, demonstrating the potential of these compounds in treating bacterial infections (Dwivedi et al., 2005).

Photochemistry and Polymer Science

  • In the realm of material science, derivatives of the compound have been studied for their photochemical properties. Research includes examining the reactions of polyfluorochalcones and their potential applications in polymer science and material engineering (Shmuilovich et al., 2011).

Biological Evaluation of Complexes

  • Studies also involve the synthesis and biological evaluation of complexes related to the specified compound. This includes examining their interaction with various biological targets, providing a foundation for developing new therapeutic agents (Gantsho et al., 2019).

Thermodynamic Analysis

  • The thermodynamic properties of derivatives have been analyzed to understand their interaction with biological receptors. This type of research is crucial in drug development, particularly in designing compounds with specific binding properties (Dalpiaz et al., 2002).

properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NOS2/c22-15-5-6-17(23)16(14-15)18-7-10-24(11-13-26-18)20(25)21(8-1-2-9-21)19-4-3-12-27-19/h3-6,12,14,18H,1-2,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXANCHHGJJTXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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